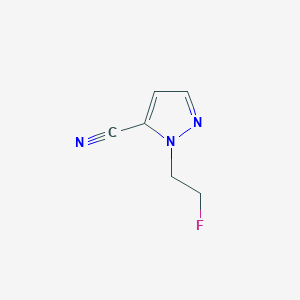

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3/c7-2-4-10-6(5-8)1-3-9-10/h1,3H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXUSKRAQHNUQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCF)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can be synthesized through several methods, including:

Halogenation and Substitution Reactions: Starting with 1H-pyrazole-5-carbonitrile, the compound can undergo halogenation followed by nucleophilic substitution with 2-fluoroethylamine.

Cyclization Reactions: Cyclization of appropriate precursors containing fluorinated ethyl groups and cyano functionalities can also yield the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The fluorinated ethyl group can be oxidized to produce corresponding fluorinated alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to a primary amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophiles such as ammonia (NH3) and amines can be used, often in the presence of a base.

Major Products Formed:

Oxidation Products: Fluorinated alcohols or carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: Utilized in the production of agrochemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile with structurally related pyrazole carbonitriles, highlighting key differences in substituents, molecular properties, and applications:

*Calculated based on molecular formula.

Detailed Research Findings

Structural and Electronic Effects

- Fluoroethyl vs. Chloroethyl/Alkyl Groups : The fluoroethyl group in the target compound introduces moderate lipophilicity (compared to chloroethyl in ) and metabolic resistance due to C-F bond stability. In contrast, methyl or cyclopropylmethyl substituents (e.g., ) reduce steric hindrance but offer less electronic modulation.

- Position of Cyano Group: The 5-cyano substituent in the target compound differs from 4-cyano analogs (e.g., ), altering dipole moments and hydrogen-bonding capacity. This positional variance impacts crystal packing and solubility .

Physicochemical Properties

- Melting Points: While the target compound’s melting point is unreported, analogs like 1-Methyl-4-(pyrimidin-2-ylamino)-1H-pyrazole-5-carbonitrile (149.8–150.6°C) suggest that fluorination may lower melting points due to reduced symmetry .

Biological Activity

1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their broad spectrum of biological activities such as anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. The structural modifications in pyrazole compounds significantly influence their pharmacological profiles.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted pyrazoles can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances this activity.

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoles has been well documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various animal models. For example, certain derivatives have shown comparable efficacy to established anti-inflammatory drugs like indomethacin.

| Compound | Inflammation Model | Effectiveness |

|---|---|---|

| This compound | Carrageenan-induced edema | Comparable to indomethacin |

| Novel pyrazoles | Acetic acid-induced permeability | Significant reduction |

3. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds have demonstrated inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism often involves cell cycle arrest and induction of apoptosis.

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| This compound | HepG2 | 54.25% |

| Amino-pyrazoles | HeLa | 38.44% |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : Some pyrazoles act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Cell Cycle Modulation : Certain derivatives induce cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells through modulation of Bcl-2 and Bax gene expressions.

Case Studies

Several case studies have investigated the pharmacological profiles of pyrazole derivatives:

- Study on Antimicrobial Activity : A series of substituted pyrazoles were synthesized and tested against multiple bacterial strains. The study found that specific substitutions significantly enhanced antimicrobial activity compared to standard antibiotics .

- Anti-inflammatory Research : In a controlled study using carrageenan-induced edema in rats, a derivative of this compound exhibited significant anti-inflammatory effects similar to those observed with traditional NSAIDs .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluoroethyl)-1H-pyrazole-5-carbonitrile, and how can purity be optimized?

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for analogous pyrazole derivatives . Complement with FT-IR (nitrile stretch: ~2200–2250 cm⁻¹) and NMR (¹H: δ 4.8–5.2 ppm for -CH₂F; ¹³C: δ 115–120 ppm for CN) . For advanced validation, perform DFT calculations to compare experimental and theoretical vibrational spectra .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of pyrazole-carbonitrile derivatives?

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer : Analyze hydrogen bonding (N–H···N/F) and π-π stacking using crystallographic data. For example, in 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, N–H···N interactions stabilize the lattice, reducing hygroscopicity . Use Hirshfeld surface analysis to quantify interaction contributions (>15% H-bonding indicates high stability) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to compute HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential maps (identifying nucleophilic/electrophilic sites) . For docking studies, use AutoDock Vina with protein targets (e.g., kinases) and validate with MD simulations (>50 ns trajectories) .

Methodological Best Practices

Q. How to mitigate hazards when handling this compound?

- Safety Protocol :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential skin/eye irritation .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group.

- Dispose via licensed waste management services; avoid aqueous discharge due to fluorine content .

Q. What are the limitations of current synthetic methods, and how can they be improved?

- Critical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.